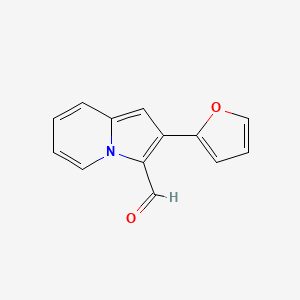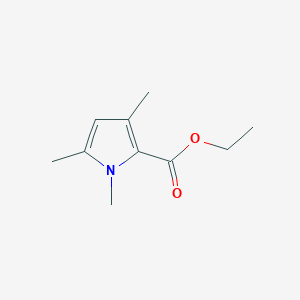
1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester
説明
Molecular Structure Analysis
The molecular formula of 1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester is C10H15NO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
In the presence of a strong mineral acid, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye . This suggests that 1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester might have similar reactivity.科学的研究の応用
Ethyl Carbamate in Foods and Beverages
Although not directly related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," the research on ethyl carbamate (EC) in foods and beverages provides an example of how ester compounds are studied for their occurrence, formation mechanisms, and potential health impacts. EC, the ethyl ester of carbamic acid, is found in fermented foods and beverages, where its formation mechanisms, including ethanolysis of urea, are explored. This research highlights the importance of understanding the chemical pathways and potential health implications of esters present in consumer products (Weber & Sharypov, 2009).
Biotechnological Routes Based on Lactic Acid Production
The exploration of biotechnological routes for producing valuable chemicals from lactic acid, such as esters, underscores the potential of esterification processes in biotechnology. This research area indicates how esters, including those structurally related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," might be produced or utilized in the synthesis of biodegradable polymers and other chemicals, showcasing the versatility of esters in green chemistry (Gao, Ma, & Xu, 2011).
Carboxylic Ester Hydrolases in Bacteria
Research on carboxylic ester hydrolases (CEHs) in bacteria, which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, is directly relevant to understanding the biochemical transformations and applications of esters in biotechnological and industrial contexts. This knowledge can inform the potential enzymatic processes involving "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester" or similar compounds, highlighting the role of esters in microbial metabolism and their industrial applications (Oh, Kim, & Kim, 2019).
Synthesis and Applications of Ester Compounds
The synthesis and broad range of biological activities associated with 1-indanones, which involve carboxylic acids and esters as key intermediates, illustrate the chemical diversity and utility of ester compounds in medicinal chemistry. This research domain may offer insights into the synthetic strategies and potential biological activities of compounds structurally related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," highlighting the importance of esters in drug development and other applications (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
特性
IUPAC Name |
ethyl 1,3,5-trimethylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSXNLNHQRYDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
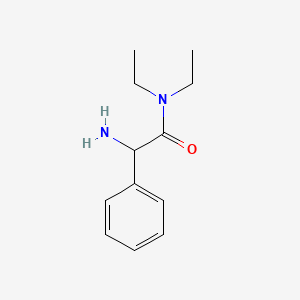
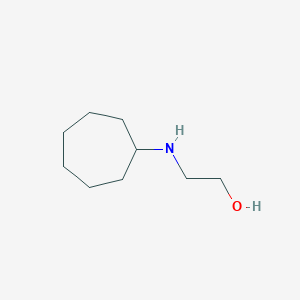
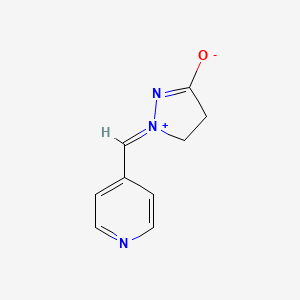
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
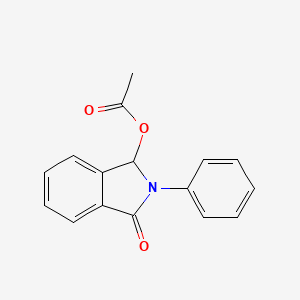
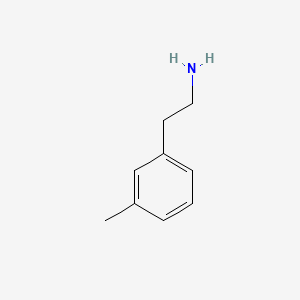
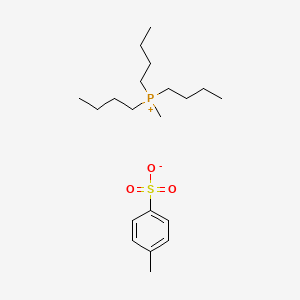
![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)


